4-[4-(Tert-butyl)phenyl]-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid
Description
4-[4-(Tert-Butyl)phenyl]-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid is a synthetic carboxylic acid derivative featuring:
- A 4-oxo butanoic acid backbone with a 4-(tert-butyl)phenyl substituent at the 4-position.
- A 2-(thienylmethyl)amino group at the 2-position, introducing a sulfur-containing heterocyclic moiety (thiophene).
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-19(2,3)14-8-6-13(7-9-14)17(21)11-16(18(22)23)20-12-15-5-4-10-24-15/h4-10,16,20H,11-12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUALNUZZXBDDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-(Tert-butyl)phenyl]-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid, also known as M4, is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of M4, including its mechanism of action, in vitro and in vivo studies, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 329928-97-4
- Molecular Formula : C19H23NO3S
- Molar Mass : 345.46 g/mol
M4 exhibits multiple mechanisms of action that contribute to its biological activity:
- Inhibition of β-secretase : M4 has been shown to inhibit β-secretase activity, which is crucial in the formation of amyloid-beta peptides associated with Alzheimer's disease (AD) .
- Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor, which can enhance cholinergic neurotransmission and potentially alleviate cognitive deficits .
- Reduction of Oxidative Stress : M4 demonstrates a protective effect against oxidative stress induced by amyloid-beta, reducing markers such as TNF-α and malondialdehyde (MDA) levels in cell cultures .
In Vitro Studies
In vitro studies have demonstrated the following effects of M4:
- Cell Viability : M4 significantly improved the viability of astrocytes exposed to amyloid-beta (Aβ1-42), showing a cell viability rate increase from 43.78% to 62.98% when treated with M4 .
- Aβ Aggregation Inhibition : At a concentration of 100 μM, M4 inhibited Aβ aggregation by approximately 85%, indicating its potential as a therapeutic agent against amyloidogenesis .
In Vivo Studies
In vivo research has provided insights into the efficacy of M4:
- Scopolamine-Induced Cognitive Impairment : In animal models, M4 was tested for its ability to counteract cognitive deficits induced by scopolamine. While it showed some protective effects against oxidative stress, its overall impact was less pronounced compared to established treatments like galantamine .
Case Studies
- Neuroprotective Effects : A study highlighted that M4 could protect astrocytes from Aβ-induced toxicity by reducing inflammatory markers and oxidative stress levels. However, its bioavailability in the brain was noted as a limiting factor for its effectiveness in vivo .
- Comparative Efficacy : When compared to galantamine, M4 exhibited similar trends in reducing oxidative stress but did not achieve statistically significant improvements in certain parameters such as GSH levels and lipoperoxidation .
Data Table
| Parameter | M4 (100 μM) | Galantamine (Control) | Scopolamine Group |
|---|---|---|---|
| Cell Viability (%) | 62.98 ± 4.92 | Not reported | 43.78 ± 7.17 |
| Aβ Aggregation Inhibition (%) | 85% | Not applicable | Not applicable |
| TNF-α Reduction | Significant | Significant | Not reported |
| Lipoperoxidation Levels | No significant change | Significant reduction | Increased |
Comparison with Similar Compounds
Structural Variations at the 4-Oxo Position
The 4-oxo aryl group significantly influences hydrophobicity, electronic properties, and biological interactions. Key analogs include:
*Calculated based on molecular formula.
Key Observations :
Variations at the 2-Amino Position
The 2-amino substituent modulates steric bulk, hydrogen-bonding capacity, and target selectivity:
Key Observations :
- Thienylmethyl groups may improve binding to sulfur-sensitive targets (e.g., metalloenzymes or cysteine proteases).
- Bulky substituents (e.g., phenoxypiperazine) could reduce metabolic clearance but increase molecular weight.
Physicochemical and Pharmacokinetic Properties
Predicted properties based on structural analogs:
*Estimated using computational tools (e.g., ACD/Labs).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[4-(Tert-butyl)phenyl]-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid, and how can intermediates be purified?
- Methodological Answer : Synthesis typically involves multi-step processes, including:
- Acylation : Reacting tert-butylphenyl precursors with γ-keto esters (e.g., methyl 4-oxo-4-(thiophen-2-yl)butanoate) to introduce the oxo group .
- Amine coupling : Introducing the (2-thienylmethyl)amino group via nucleophilic substitution or reductive amination, using catalysts like EDC/HOBt for amide bond formation .
- Hydrolysis : Converting esters to carboxylic acids under acidic or basic conditions (e.g., NaOH/EtOH) .
- Purification : Chromatography (e.g., silica gel, reverse-phase HPLC) and recrystallization (using ethanol/water mixtures) are critical for isolating intermediates and final products .
Q. How can structural integrity and purity be validated for this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., tert-butyl protons at ~1.3 ppm, thienyl protons at 6.8–7.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C19H25NO3S requires exact mass 347.15 g/mol).
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
- Elemental analysis : Carbon, hydrogen, and nitrogen content to confirm stoichiometry .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., IC50 determination via kinetic assays) .
- Receptor binding : Radioligand displacement assays (e.g., GABA receptor studies due to structural similarity to GABA derivatives) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding modes with receptors (e.g., GABA_A receptor). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the tert-butylphenyl moiety .
- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., 100 ns simulations in GROMACS) to identify key residues for mutagenesis studies .
- QSAR modeling : Correlate substituent variations (e.g., thienyl vs. phenyl groups) with activity data to guide structural modifications .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Comparative SAR analysis : Test analogs (e.g., 4-(4-methoxyphenyl)butanoic acid vs. 4-(2-fluorophenyl) derivatives) under identical assay conditions to isolate substituent effects .
- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies in in vitro vs. in vivo results .
- Crystallography : Resolve X-ray structures of protein-ligand complexes to validate binding hypotheses (e.g., tert-butyl group occupying hydrophobic pockets) .
Q. How can synthetic yields be improved for large-scale production without compromising purity?
- Methodological Answer :
- Flow chemistry : Continuous-flow reactors for precise control of acylation and hydrolysis steps, reducing side reactions .
- Catalyst optimization : Screen immobilized enzymes (e.g., lipases) for stereoselective amine coupling .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to pH extremes (1–13), heat (40–80°C), and oxidative stress (H2O2) to identify degradation pathways .
- Plasma stability assays : Incubate with human plasma (37°C) and quantify intact compound via LC-MS over 24 hours .
- Solid-state stability : Use DSC (Differential Scanning Calorimetry) and TGA to assess thermal behavior and hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
